8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one
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Overview
Description
8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one is a heterocyclic compound with a molecular formula of C10H10BrNO and a molecular weight of 240.1 g/mol . This compound belongs to the class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polyphosphoric acid for cyclization and subsequent hydrolysis is one such method .
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can be conducted using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3,4-dihydro-1H-[1,6]naphthyridin-2-one
- 8-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride
- 8-Bromoquinolin-2-amine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Uniqueness
8-bromo-2,3,4,5-tetrahydro-1h-2-benzazepin-3-one is unique due to its specific structural features and the presence of a bromine atom at the 8th position, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
8-bromo-1,2,4,5-tetrahydro-2-benzazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7-2-4-10(13)12-6-8(7)5-9/h1,3,5H,2,4,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFMPPDJOPTMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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